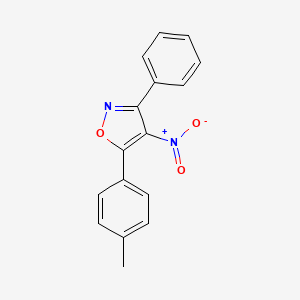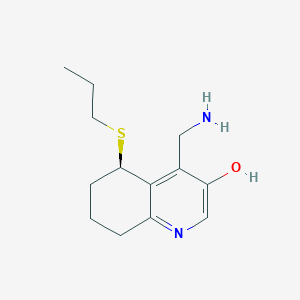![molecular formula C16H15NO2 B12899581 [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol CAS No. 919513-11-4](/img/structure/B12899581.png)
[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 4-biphenylcarbonitrile oxide with an appropriate alkene under controlled conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of biphenyl-4-carboxylic acid.
Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of various enzymes.
Medicine
In medicine, (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isoxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
相似化合物的比较
Similar Compounds
- (3-Phenyl-4,5-dihydroisoxazol-5-yl)methanol
- (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanol
- (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methanol
Uniqueness
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol is unique due to the presence of the biphenyl group, which enhances its ability to participate in π-π interactions and increases its hydrophobicity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
属性
CAS 编号 |
919513-11-4 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C16H15NO2/c18-11-15-10-16(17-19-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2 |
InChI 键 |
AOPAYLLGHFUAGT-UHFFFAOYSA-N |
规范 SMILES |
C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



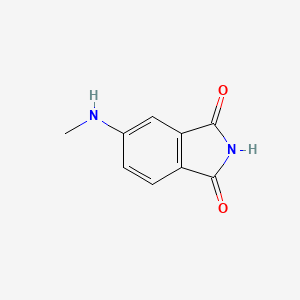
![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)
![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
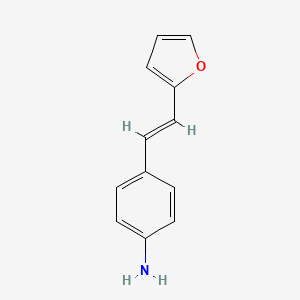
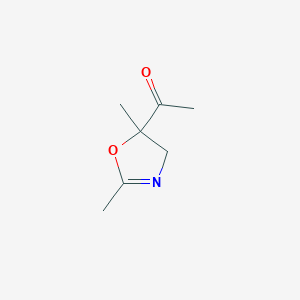


![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
